molecular formula C8H12N2O2S B2370190 Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate CAS No. 72850-74-9

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Cat. No. B2370190
CAS RN: 72850-74-9
M. Wt: 200.26
InChI Key: HRGVNUVYDPUXDL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent . It has been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors, as well as in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are a significant class of organic medicinal compounds, has been studied . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Scientific Research Applications

Antimicrobial Activity

2-Aminothiazoles, including Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial agents . They have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Activity

These compounds have also demonstrated antifungal activity. For instance, compound 2b showed maximum antifungal potential against Candida glabrata . Candida albicans showed maximum sensitivity to compound 2a .

Anti-HIV Activity

2-Aminothiazoles have been reported to have anti-HIV properties . This makes them valuable in the research and development of new treatments for HIV.

Antioxidant Activity

These compounds have been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor Activity

2-Aminothiazoles have been associated with antitumor activity . They could potentially be used in the development of new cancer treatments.

Anthelmintic Activity

These compounds have been associated with anthelmintic activity . Anthelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them.

Anti-inflammatory & Analgesic Agents

2-Aminothiazoles have been associated with anti-inflammatory and analgesic activities . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.

Corrosion Inhibition

Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its corrosion inhibition efficiency to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . This makes it valuable in industrial applications where corrosion prevention is important.

Mechanism of Action

Target of Action

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It is also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer . Therefore, its primary targets are the anaplastic lymphoma kinase and the stearoyl-CoA desaturase (SCD1).

Mode of Action

It is known that anaplastic lymphoma kinase inhibitors work by blocking the action of the abnormal protein that signals cancer cells to multiply . Similarly, SCD1 inhibitors work by blocking the action of the enzyme SCD1, which is involved in the synthesis of certain fatty acids .

Biochemical Pathways

Given its role as an anaplastic lymphoma kinase inhibitor and scd1 inhibitor, it can be inferred that it affects the signaling pathways involved in cell proliferation and fatty acid synthesis .

Result of Action

The result of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate’s action would be the inhibition of the anaplastic lymphoma kinase and SCD1 . This could lead to a decrease in cancer cell proliferation and alteration in fatty acid synthesis, potentially leading to the death of cancer cells .

Action Environment

The action of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems . . These environmental factors could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGVNUVYDPUXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a refluxing solution of thiourea (2.6 g, 34.3 mmol) in absolute ethanol (30 mL) was slowly added at reflux ethyl 2-bromo-3-oxopentanoate (7.3 g, 32.7 mmol). The solution was stirred at reflux for 1.5 hours. After cooling to room temperature, the solution was poured in ice/water (150 mL). The mixture was neutralized with concentrated NH4OH. The solid material was recovered by filtration, washed with water (2×50 mL) and hexanes (3×50 mL), and dried in vacuo, affording ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (6.8 g, 94% yield). The product was used without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethyl 2-bromo-3-oxopentanoate
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Four

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